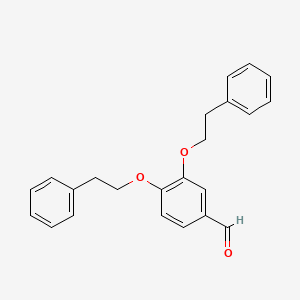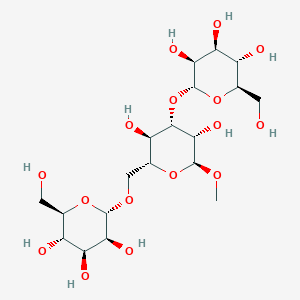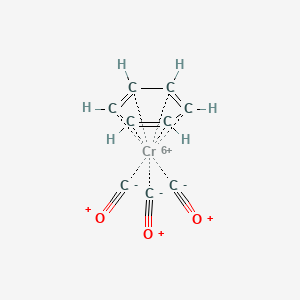
SPDP-PEG3-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPDP-PEG3-NHS ester is a heterobifunctional crosslinker that contains a polyethylene glycol (PEG) spacer arm. This compound is widely used in bioconjugation and protein modification due to its ability to form stable, cleavable linkages between molecules. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, while the 2-pyridyldithiol group reacts with sulfhydryl groups, making it a versatile tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG3-NHS ester involves the reaction of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) with a PEG3 linker. The NHS ester group is introduced through the reaction of SPDP with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation and maintain its reactivity .
Analyse Des Réactions Chimiques
Types of Reactions
SPDP-PEG3-NHS ester undergoes several types of reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Disulfide Bond Formation: The 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds
Common Reagents and Conditions
Primary Amines: React with the NHS ester group at pH 7-9 to form amide bonds.
Sulfhydryl Groups: React with the 2-pyridyldithiol group at pH 7-8 to form disulfide bonds
Major Products
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Disulfide Bonds: Formed from the reaction of the 2-pyridyldithiol group with sulfhydryl groups
Applications De Recherche Scientifique
SPDP-PEG3-NHS ester is extensively used in various scientific research fields, including:
Chemistry: Used in the synthesis of complex molecules and in the modification of polymers.
Biology: Employed in protein conjugation, labeling, and crosslinking experiments.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of diagnostic reagents and biosensors
Mécanisme D'action
The mechanism of action of SPDP-PEG3-NHS ester involves the formation of stable, cleavable linkages between molecules. The NHS ester group reacts with primary amines to form amide bonds, while the 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds. These linkages can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- SPDP-PEG4-NHS ester
- SPDP-PEG12-NHS ester
- SPDP-dPEG36-NHS ester
- Azido-PEG3-NHS ester
Uniqueness
SPDP-PEG3-NHS ester is unique due to its specific PEG3 spacer arm, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the distance between conjugated molecules .
Propriétés
Formule moléculaire |
C21H29N3O8S2 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H29N3O8S2/c25-17(7-16-33-34-18-3-1-2-8-23-18)22-9-11-30-13-15-31-14-12-29-10-6-21(28)32-24-19(26)4-5-20(24)27/h1-3,8H,4-7,9-16H2,(H,22,25) |
Clé InChI |
RAWBJJSJJQXTMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)






![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)

![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)

